6-Amino-2,4-dichloro-3-methylbenzoic acid
Description
6-Amino-2,4-dichloro-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by an amino group (-NH₂) at position 6, chlorine atoms at positions 2 and 4, and a methyl group (-CH₃) at position 3 of the benzene ring. Its molecular formula is C₈H₇Cl₂NO₂, with a molecular weight of 232.06 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which enables diverse interactions in biological systems and crystalline networks. It is frequently synthesized via ester saponification or halogenation reactions, as exemplified in methods for related aminobenzoic acid derivatives .
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
6-amino-2,4-dichloro-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-3-4(9)2-5(11)6(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13) |
InChI Key |
HHLNTHJJDFRFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-2,4-dichloro-3-methylbenzoic acid can be synthesized using a one-pot reaction starting from 2,4-dichloro-3-methylbenzoic acid and ammonia in the presence of a catalyst. The synthesis has been optimized using various catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods
The industrial production of 6-Amino-2,4-dichloro-3-methylbenzoic acid typically involves large-scale chemical synthesis using similar methods as described above. The process is carefully controlled to ensure the consistency and quality of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dichloro-3-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of chlorine atoms.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Amino-2,4-dichloro-3-methylbenzoic acid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 6-Amino-2,4-dichloro-3-methylbenzoic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield different substituted benzoic acids.
Scientific Research Applications
6-Amino-2,4-dichloro-3-methylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of new organic compounds and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent and is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of herbicides and other agrochemicals, as well as in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dichloro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. It has been found to inhibit several enzymes involved in cancer growth and proliferation. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the progression of cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning: The methyl group at position 3 in the target compound distinguishes it from analogs like 2-amino-3,6-dichlorobenzoic acid, which lacks steric bulk at this position. This methyl group may influence solubility and crystal packing .
- Chlorine vs.
Physical and Chemical Properties
Comparative data for thermal and spectroscopic properties:
Key Findings :
- Melting Points : Bulkier substituents (e.g., 4-chlorophenyl groups) correlate with higher melting points due to enhanced intermolecular interactions .
- Spectroscopic Trends : Carboxylic acid C=O stretches appear consistently near 1650–1666 cm⁻¹ across analogs, while chlorine substituents contribute to distinct IR absorptions near 1491–1605 cm⁻¹ .
Enzyme Inhibition and Pharmacological Activity
- COX-1 Inhibition: 6-Amino-2,4-di-(4-chlorophenyl)benzoic acid (2d) exhibits selective COX-1 inhibition (IC₅₀ = 0.12 μM), attributed to its hydrophobic 4-chlorophenyl groups enhancing binding affinity . In contrast, the methyl-substituted target compound may display altered selectivity due to steric effects.
Biological Activity
6-Amino-2,4-dichloro-3-methylbenzoic acid (also known as 6-amino-2,4-dichloro-m-toluic acid) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, anti-inflammatory activity, and enzyme inhibition.
6-Amino-2,4-dichloro-3-methylbenzoic acid has the molecular formula and is characterized by the presence of amino and dichloro substituents on a methylbenzoic acid backbone. Its structure facilitates interactions with various biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to 6-amino-2,4-dichloro-3-methylbenzoic acid:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. For instance, a derivative showed an IC50 value of 5.85 µM against specific cancer cell lines, which is comparable to established chemotherapeutics like 5-Fluorouracil .
- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives led to a marked increase in caspase-3 activity, a key marker of apoptosis .
Table 1: Anticancer Activity of Derivatives
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 6-Amino-2,4-dichloro-3-methylbenzoic acid | 5.85 | MCF-7 |
| Benzamide derivative | 4.53 | A549 |
| Doxorubicin | 0.16 | HCT116 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- EP4 Antagonism : A related compound showed an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays. This suggests that the compound may function as an EP4 antagonist, which is significant in managing inflammatory responses .
Enzyme Inhibition
The biological activity of 6-amino-2,4-dichloro-3-methylbenzoic acid extends to enzyme inhibition:
- Cholinesterase Inhibition : Some studies have indicated that related compounds exhibit potent inhibition against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Dimethoxy-N-(benzylidene)aniline | AChE | 13.62 ± 0.21 |
| Benzylaminobenzoic acid | AChE | 7.49 ± 0.16 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
